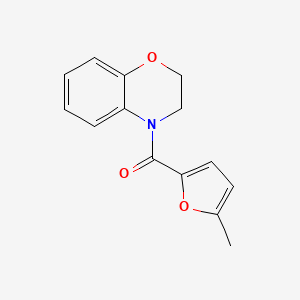
N-(3,4-difluorophenyl)-3-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-3-methylfuran-2-carboxamide, commonly known as DFCF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFCF is a member of the furan class of compounds and is structurally similar to other drugs such as celecoxib and rofecoxib. In
Mécanisme D'action
The exact mechanism of action of DFCF is not fully understood, but it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, DFCF reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
DFCF has been found to exhibit anti-inflammatory and analgesic effects in various animal models. In addition, DFCF has been found to exhibit herbicidal properties, making it a potential candidate for the development of new herbicides. However, the exact biochemical and physiological effects of DFCF are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DFCF is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, DFCF has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of DFCF is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for the study of DFCF. One direction is the development of new drugs based on the structure of DFCF for the treatment of various inflammatory diseases. Another direction is the study of the herbicidal properties of DFCF for the development of new herbicides. In addition, the liquid crystal properties of DFCF can be further studied for the development of new display technologies.
Méthodes De Synthèse
DFCF can be synthesized through a multi-step process involving the reaction of 3,4-difluorobenzene with 3-methylfuran-2-carboxylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or phosphoric acid. The resulting product is then purified through various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
DFCF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DFCF has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and cancer. In agriculture, DFCF has been found to exhibit herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, DFCF has been found to exhibit liquid crystal properties, making it a potential candidate for the development of new display technologies.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-7-4-5-17-11(7)12(16)15-8-2-3-9(13)10(14)6-8/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHQFEAAOAVXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-methylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7539562.png)
![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)

![N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7539577.png)







![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)